molecular formula C9H9FO B060592 2-Benzyl-2-fluorooxirane CAS No. 175399-98-1

2-Benzyl-2-fluorooxirane

Cat. No. B060592
M. Wt: 152.16 g/mol
InChI Key: CPRGNRRFDQNQKC-UHFFFAOYSA-N
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Description

2-Benzyl-2-fluorooxirane is a chemical compound used for pharmaceutical testing . It is also known by its CAS number 175399-98-1 .

Scientific Research Applications

  • Isomerization of 2-Fluorooxiranes : 2-Fluorooxiranes, including compounds similar to 2-Benzyl-2-fluorooxirane, can isomerize to form α-fluorinated carbonyl compounds. These compounds have potential applications in synthetic organic chemistry (Michel & Schlosser, 1996).

  • Syntheses and Analytical Characterizations : Research on substances based on the 1,2-diarylethylamine template, which include derivatives of 2-Benzyl-2-fluorooxirane, has been conducted for various potential clinical applications. Some of these substances function as NMDA receptor antagonists and have been explored for non-medical uses (Dybek et al., 2019).

  • Antitumor Activities : O-Benzyl derivatives of certain fluorouridines, which are structurally related to 2-Benzyl-2-fluorooxirane, have been studied for their antitumor activities. These derivatives have shown to be more active than their parent compounds in sarcoma 180 in mice (Yamashita et al., 1989).

  • Fluorination Reactions in Organic Synthesis : The study of fluorination reactions of certain furanoses includes methodologies that could be applicable to compounds like 2-Benzyl-2-fluorooxirane. These methods are essential for introducing fluorine atoms into organic molecules, which is a crucial step in the development of pharmaceuticals and agrochemicals (Mori & Morishima, 1994).

  • Fluorinated Carbohydrates in Cell Membrane Modification : Studies on fluorinated carbohydrates, including those structurally related to 2-Benzyl-2-fluorooxirane, have shown potential in modifying plasma membranes. These modifications can impact cell growth, which is crucial for cancer research and treatment strategies (Sharma et al., 1990).

Safety And Hazards

The safety data sheet for 2-Benzyl-2-fluorooxirane indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-benzyl-2-fluorooxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c10-9(7-11-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRGNRRFDQNQKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)(CC2=CC=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-2-fluorooxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-2-fluorooxirane
Reactant of Route 2
2-Benzyl-2-fluorooxirane
Reactant of Route 3
2-Benzyl-2-fluorooxirane
Reactant of Route 4
2-Benzyl-2-fluorooxirane
Reactant of Route 5
2-Benzyl-2-fluorooxirane
Reactant of Route 6
2-Benzyl-2-fluorooxirane

Citations

For This Compound
1
Citations
D Michel, M Schlosser - Tetrahedron, 1996 - Elsevier
2-Fluorooxiranes 2 can be isolated after peracid oxidation of fluoroalkenes 1. When treated with the triethylamine hydrogen fluoride adduct, the intermediates 2 isomerize to afford α-…
Number of citations: 21 www.sciencedirect.com

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